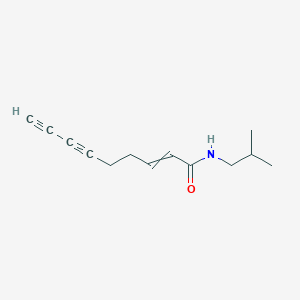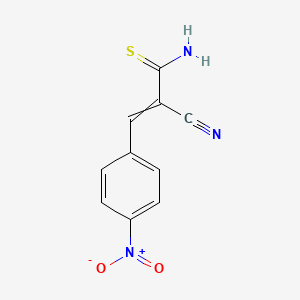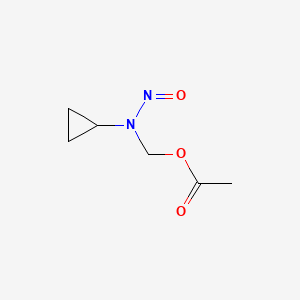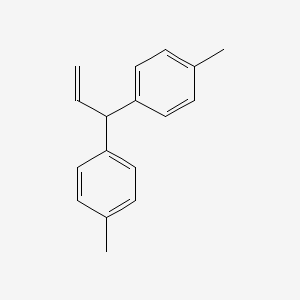![molecular formula C8H17IN2 B14347074 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide CAS No. 93115-82-3](/img/structure/B14347074.png)
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethyl-2,3-diazabicyclo[221]heptan-2-ium iodide is a bicyclic compound with a unique structure that includes a diazabicyclo heptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide typically involves the reaction of a diazabicyclo heptane derivative with an appropriate iodinating agent. One common method involves the use of methyl iodide in the presence of a base to facilitate the formation of the iodide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a wide range of substituted derivatives.
科学的研究の応用
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism by which 2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.1]heptan-2-ol, 2,3,3-trimethyl-: Another related compound with a similar core structure but different substituents.
Uniqueness
2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide is unique due to its specific diazabicyclo heptane core and the presence of the iodide ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
93115-82-3 |
|---|---|
分子式 |
C8H17IN2 |
分子量 |
268.14 g/mol |
IUPAC名 |
2,2,3-trimethyl-3-aza-2-azoniabicyclo[2.2.1]heptane;iodide |
InChI |
InChI=1S/C8H17N2.HI/c1-9-7-4-5-8(6-7)10(9,2)3;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XPGVLVZJOJNEBX-UHFFFAOYSA-M |
正規SMILES |
CN1C2CCC(C2)[N+]1(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)


![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)

![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)

